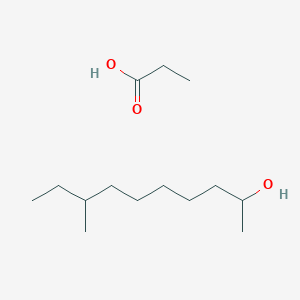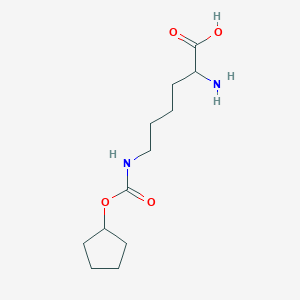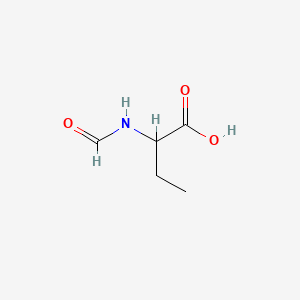
3-(4-Hydroxy-phenoxy)-benzaldehyde
Vue d'ensemble
Description
“3-(4-Hydroxy-phenoxy)-benzaldehyde” is a chemical compound that is used as a fluorescent probe . It is also known as Hydroxyphenyl fluorescein or HPF . It is used to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2- [6- (4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4’-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C26H16O6 . The molecular weight of the compound is 424.40 .Chemical Reactions Analysis
“this compound” reacts with peroxyl radicals and with an oxidizing agent such as potassium ferricyanide . The reaction of the sensor with peroxyl and alkoxyl radicals is initiated by the formation of the phenoxyl radicals .Physical and Chemical Properties Analysis
“this compound” exhibits fluorescence with an excitation wavelength (λex) of 490 nm and an emission wavelength (λem) of 515 nm . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Material Properties
- Polyazomethines Production : 3-(4-Hydroxy-phenoxy)-benzaldehyde derivatives are used in the synthesis of poly(azomethine)s. These polymers exhibit significant electrical conductivity, making them useful in electronic applications (Hafeez et al., 2019).
Chemical Sensing and Detection
- pH Chemosensors : Derivatives of this compound have been employed as fluorescent chemosensors for pH, enabling discrimination between normal and cancer cells due to the difference in their pH levels (Dhawa et al., 2020).
Molecular Structure Analysis
- Structural Characterization : Studies involving derivatives of this compound contribute to understanding the molecular structure and vibrational spectral studies, which are essential in chemical analysis and material science (Yadav et al., 2018).
Kinetic Studies and Reaction Mechanisms
- Ozonation Kinetics : The kinetics of ozonation of phenolic aldehydes, including derivatives of this compound, have been explored, providing insights into environmental chemistry and pollution control (Benítez et al., 1998).
Pharmaceutical and Biological Research
- Cancer Cell Discrimination : Certain derivatives of this compound are used in distinguishing cancer cells from normal cells, contributing to advancements in cancer research (Dhawa et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 3-(4-Hydroxy-phenoxy)-benzaldehyde is reactive oxygen species (ROS), particularly the hydroxyl radical (OH•) . These radicals are highly reactive and can bind to lipids, DNA, and proteins, causing irreversible damage in cells .
Mode of Action
This compound interacts with its targets through a process known as fluorescein-phenol coupling . The compound reacts with peroxyl and alkoxyl radicals, initiating the formation of phenoxyl radicals . This is followed by radical-radical reactions and product hydrolysis, which results in the release of fluorescein .
Biochemical Pathways
The compound affects the biochemical pathways involving reactive oxygen species. It is involved in the detection and quantification of these species, particularly hydroxyl radicals . The reaction of the compound with these radicals can lead to changes in the fluorescence properties of the compound, allowing for the detection of these radicals .
Result of Action
The primary result of the action of this compound is the detection of reactive oxygen species, particularly hydroxyl radicals . By reacting with these radicals, the compound allows for their quantification, which is crucial in understanding oxidative stress and other related processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species or oxidizing agents can impact the compound’s ability to detect hydroxyl radicals . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
Safety and Hazards
A systematic literature review has been performed on the toxicological profiles of the pyrethroid common metabolites 3‐phenoxybenzoic acid (PBA), 3‐ (4’‐hydroxyphenoxy)benzoic acid (PBA (OH)) and 3‐phenoxybenzaldehyde (PBAld) . The studies identified in the literature focused on effects related to reproductive toxicity, immunotoxicity, endocrine disruption, hepatotoxicity, cardiovascular toxicity, and neurotoxicity .
Propriétés
IUPAC Name |
3-(4-hydroxyphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPATEBLUYEEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024816 | |
| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82186-80-9 | |
| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



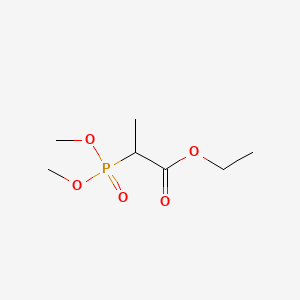


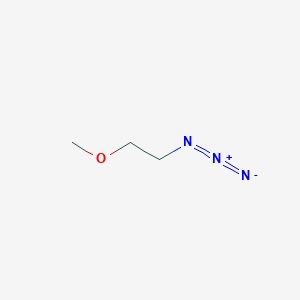

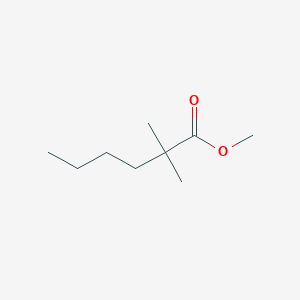
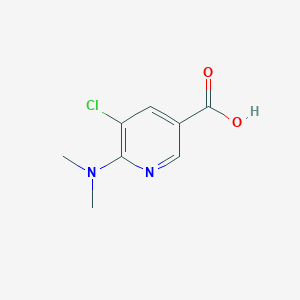
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)

